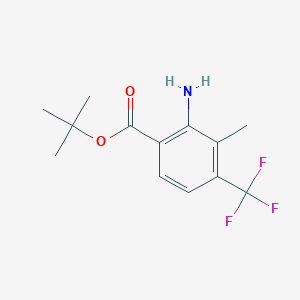

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate, also known as TATB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TATB is a white crystalline powder that is soluble in organic solvents and has a high thermal stability.

Mécanisme D'action

The mechanism of action of Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate is not fully understood, but it is believed to involve the release of energy through a series of chemical reactions. When Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate is subjected to a high-pressure shock wave, it undergoes a rapid exothermic decomposition, releasing a large amount of energy in the form of heat and gas. This energy release is what makes Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate an effective explosive.

Biochemical and Physiological Effects:

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate is not intended for human consumption and has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate can cause skin and eye irritation, respiratory distress, and other adverse effects. It is important to handle Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate with caution and follow proper safety protocols when working with this compound.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate has several advantages for lab experiments, including its high thermal stability, solubility in organic solvents, and superior explosive properties. However, its use in lab experiments is limited due to safety concerns and the potential for explosive accidents. Proper safety protocols and equipment must be used when working with Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate to minimize the risk of injury or damage.

Orientations Futures

There are several future directions for research on Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate. One area of interest is in the development of safer and more efficient explosives for military and industrial applications. Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate has shown promise in this area, and further research could lead to the development of new and improved explosives. Another area of research is in the field of nanotechnology, where Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate could be used as a building block for the synthesis of new materials with unique properties. Finally, Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate could also be studied for its potential applications in the field of medicine, such as in the development of targeted drug delivery systems or as a diagnostic tool for imaging.

Méthodes De Synthèse

The synthesis of Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate involves a multi-step process that starts with the reaction of 2-nitro-3-methylbenzoic acid with tert-butanol to form tert-butyl 2-nitro-3-methylbenzoate. The next step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. Finally, the trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide. The resulting product is Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate.

Applications De Recherche Scientifique

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of explosives. Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate has been found to have superior explosive properties compared to other explosives such as TNT. It has a high detonation velocity and energy density, making it an ideal candidate for military and industrial applications.

Propriétés

IUPAC Name |

tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c1-7-9(13(14,15)16)6-5-8(10(7)17)11(18)19-12(2,3)4/h5-6H,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZXVPVWYNRYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)OC(C)(C)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2599854.png)

![2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2599857.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)

![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2599863.png)

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2599870.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2599871.png)

![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2599874.png)